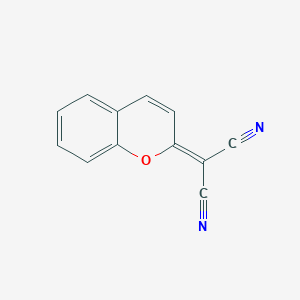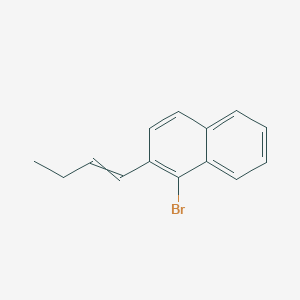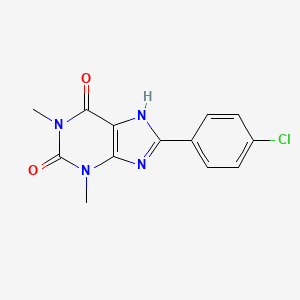![molecular formula C22H24N4O2 B14005274 N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide CAS No. 61907-22-0](/img/structure/B14005274.png)
N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide is a complex organic compound with a unique structure that includes an anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide typically involves multi-step organic reactions. One common method includes the Beckmann rearrangement, which converts oximes into amides . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to control reaction conditions such as temperature, pressure, and pH. The process is designed to maximize efficiency and minimize waste, adhering to green chemistry principles whenever possible.
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, N,N-dimethylformamide, and various coupling agents . Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different anthracene derivatives, while substitution reactions can introduce new functional groups to the anthracene core.
Applications De Recherche Scientifique
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other anthracene derivatives and amides with comparable structures. Examples are:
- N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-N,N-dimethylethanimidamide
- N,N-Dimethylethylamine
Uniqueness
What sets N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61907-22-0 |
|---|---|
Formule moléculaire |
C22H24N4O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C22H24N4O2/c1-13(25(3)4)23-15-7-9-17-19(11-15)21(27)18-10-8-16(12-20(18)22(17)28)24-14(2)26(5)6/h7-12H,1-6H3 |
Clé InChI |
JWSYRAOIYYVZLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)N=C(C)N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





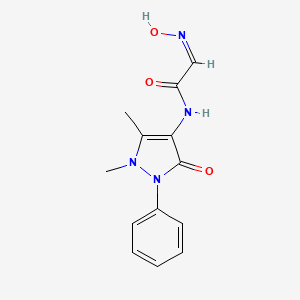

![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)
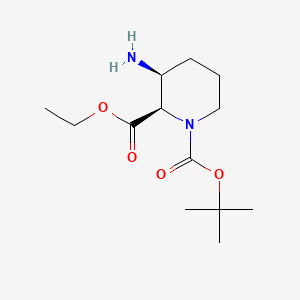
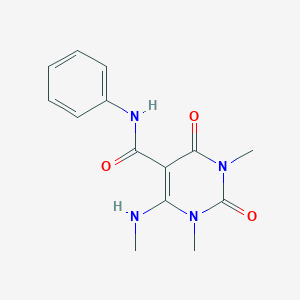
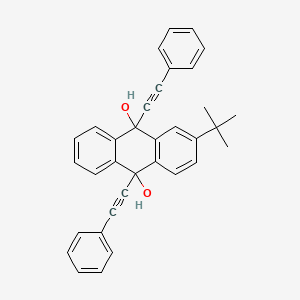

![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
